molecular formula C22H33N5 B1141255 (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p CAS No. 376348-71-9

(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p

カタログ番号: B1141255
CAS番号: 376348-71-9
分子量: 367.5 g/mol
InChIキー: QOFZYOSOELDKMC-JKWVGCSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p, also known as this compound, is a useful research compound. Its molecular formula is C22H33N5 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Metabolism

UK-427,857, a derivative of the compound, has been investigated for its pharmacokinetic properties and metabolism in various species, including humans. This research is crucial for understanding how the compound is absorbed, distributed, metabolized, and eliminated in the body, which is essential for potential therapeutic applications. Studies have shown species differences in the disposition of the compound, highlighting its moderate lipophilicity and the involvement of P-glycoprotein in its oral absorption. These findings are vital for developing effective treatment strategies for diseases like HIV, as demonstrated in the research conducted by Walker et al. (2005) Walker et al., 2005.

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been explored to understand its potential as a therapeutic agent. Research by Chen et al. (2010) focused on the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, which are critical for cancer therapy. Such studies provide insights into the compound's chemical structure and its implications for biological activity Chen et al., 2010.

Biological Activity

The compound and its derivatives have been evaluated for their biological activity, including nematicidal and antimicrobial effects. Research by Xu et al. (2021) highlighted the synthesis of novel derivatives with observed lethal rates against nematodes, indicating potential agricultural applications Xu et al., 2021. Additionally, the antimicrobial activities of newly synthesized derivatives were explored by Bayrak et al. (2009), contributing to the search for new antimicrobial agents Bayrak et al., 2009.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p' involves the synthesis of the exo-8-azabicyclo[3.2.1]octane ring system, followed by the introduction of the 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) group and the phenyl group. The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Benzyl bromide", "Sodium cyanoborohydride", "3-Isopropyl-5-methyl-1H-1,2,4-triazole", "Phenylboronic acid", "Palladium(II) acetate", "Triphenylphosphine", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol" ], "Reaction": [ "Synthesis of exo-8-azabicyclo[3.2.1]octane ring system: Cyclohexanone is reacted with methylamine and sodium cyanoborohydride to form the corresponding imine. The imine is then reduced with sodium cyanoborohydride to form the exo-8-azabicyclo[3.2.1]octane ring system.", "Introduction of 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) group: The exo-8-azabicyclo[3.2.1]octane ring system is reacted with 3-isopropyl-5-methyl-1H-1,2,4-triazole in the presence of sodium hydroxide to form the desired compound.", "Introduction of phenyl group: The desired compound is reacted with phenylboronic acid, palladium(II) acetate, and triphenylphosphine in the presence of sodium hydroxide to form the corresponding phenyl-substituted compound.", "Resolution of racemic mixture: The racemic mixture is resolved using a chiral stationary phase to obtain the desired (1S) enantiomer." ] }

376348-71-9

分子式

C22H33N5

分子量

367.5 g/mol

IUPAC名

(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

InChI

InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19+,20?,21-/m0/s1

InChIキー

QOFZYOSOELDKMC-JKWVGCSGSA-N

異性体SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)N)C(C)C

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C

正規SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C

同義語

(αS,3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine;  (αS,1α,3-exo,3β,5α)-3-[3-Methyl-5-(1-methylethyl)-_x000B_4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。